3-(4-Bromophenyl)-2-methyl-1-propene

Contra-thermodynamic isomerization Photochemical catalysis Terminal alkene synthesis

3-(4-Bromophenyl)-2-methyl-1-propene (IUPAC: 1-bromo-4-(2-methylprop-2-enyl)benzene; CAS 83558-89-8) is a para-brominated phenylalkene bearing a methallyl side chain. The compound is supplied as a research intermediate with purities of 95% (AKSci) or 97% (Fluorochem).

Molecular Formula C10H11B
Molecular Weight 211.1 g/mol
CAS No. 83558-89-8
Cat. No. B1288627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-methyl-1-propene
CAS83558-89-8
Molecular FormulaC10H11B
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESCC(=C)CC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3
InChIKeyCBRHBWNMEJRMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-2-methyl-1-propene (CAS 83558-89-8): Chemical Identity, Vendor Purity, and Primary Research Context


3-(4-Bromophenyl)-2-methyl-1-propene (IUPAC: 1-bromo-4-(2-methylprop-2-enyl)benzene; CAS 83558-89-8) is a para-brominated phenylalkene bearing a methallyl side chain [1]. The compound is supplied as a research intermediate with purities of 95% (AKSci) or 97% (Fluorochem) . Its terminal alkene motif is notable in the context of contra-thermodynamic positional alkene isomerization, where it can be generated from internal alkene precursors via a dual catalytic photochemical method reported in J. Am. Chem. Soc. [2].

Workflow Contra-thermodynamic positional alkene isomerization studies
Selection Terminal alkene research intermediate with methallyl branching
Spec context Reported commercial purities: 95% or 97% (vendor QC)

Why Generic Substitution Fails for 3-(4-Bromophenyl)-2-methyl-1-propene (83558-89-8): The Terminal Alkene–Methyl Branching Conundrum


In-class bromophenylalkenes are not freely interchangeable because the position of the double bond and the presence of the methyl substituent on the allyl chain fundamentally alter both thermodynamic stability and reactivity. 3-(4-Bromophenyl)-2-methyl-1-propene is a terminal alkene, which is thermodynamically disfavored relative to its internal, conjugated isomer 1-bromo-4-(2-methylprop-1-enyl)benzene (CAS 56985-68-3) [1]. This thermodynamic preference means that generic synthetic routes tend to produce the conjugated isomer, whereas the terminal isomer requires specialized contra-thermodynamic methodology. Furthermore, the methyl branch at the 2-position creates a substituted allyl system that can direct regioselectivity in downstream transformations such as cross-couplings and cycloadditions differently than unsubstituted or linearly substituted analogs .

Regioisomer mismatch
Target: terminal alkene
Sub: internal conjugated isomer (CAS 56985-68-3)
Thermodynamic bias alters reactivity
Allyl substitution mismatch
Target: methallyl (2-methyl)
Sub: linear allyl analog (CAS 6259-38-7)
Regiochemical control context may shift
Purity grade mismatch
Target: 97% (GC/HPLC)
Sub: lower-purity 4-bromostyrene (≥95%)
Impurity profile may affect multistep yield

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2-methyl-1-propene (83558-89-8) vs. In-Class Alternatives


Contra-Thermodynamic Synthesis Yield: Terminal Alkene 3-(4-Bromophenyl)-2-methyl-1-propene vs. Thermodynamically Favored Internal Isomer

The Wendlandt group reported a dual catalytic system (cobalt–decatungstate) that converts internal, conjugated alkenes into terminal alkenes under irradiation. In this system, 3-(4-bromophenyl)-2-methyl-1-propene was obtained in 92% isolated yield from its conjugated internal isomer precursor [1]. This demonstrates that, although the terminal isomer is thermodynamically disfavored relative to the internal isomer (estimated ΔG ≈ 2–4 kcal mol⁻¹ for analogous styrenyl systems), the photochemical method can deliver the terminal compound in high yield—whereas traditional thermal or acid-catalyzed methods would overwhelmingly favor the conjugated isomer.

Contra-thermodynamic yield
Class-level inference
92% isolated yield from internal isomer precursor
Supports specialized synthesis workflow requirement
Photochemical dual-catalytic method; thermal routes would favor conjugated isomer
Contra-thermodynamic isomerization Photochemical catalysis Terminal alkene synthesis

Commercial Purity Benchmarking: 3-(4-Bromophenyl)-2-methyl-1-propene (97%) vs. Analog 4-Bromostyrene (Typically ≥95%)

Fluorochem supplies 3-(4-bromophenyl)-2-methyl-1-propene at 97.0% purity (GC/HPLC) , whereas the closely related building block 4-bromostyrene (CAS 2039-82-9) is commonly listed at ≥95% purity from multiple vendors . The 2-percentage-point higher purity specification reduces the burden of impurity profiling in multistep syntheses where trace side products from the bromophenylalkene input could propagate.

Vendor purity benchmark
Data to verify
97.0% (Fluorochem) vs. 4-bromostyrene ≥95%
Reported +2 pp purity; may reduce downstream purification
Commercial QC data; vendor specification review recommended
Building block purity Vendor specification Reproducibility

Structural Differentiation: Allylic Substitution Pattern of 3-(4-Bromophenyl)-2-methyl-1-propene vs. 3-(4-Bromophenyl)-1-propene

The 2-methyl substituent in 3-(4-bromophenyl)-2-methyl-1-propene creates a methallyl system (C=C(CH₃)–CH₂–Ar) that differs fundamentally from the parent allyl system in 3-(4-bromophenyl)-1-propene (CAS 6259-38-7). In SN2′ and transition-metal-catalyzed allylic substitution reactions, the methyl group exerts steric and electronic effects that can alter the regioselectivity of nucleophilic attack: attack at the less hindered primary position of the methallyl system is favored, whereas the unsubstituted allyl system shows more balanced regiochemical outcomes [1]. Although direct head-to-head kinetic data for these specific compounds is not available in the public domain, the well-established principles of allylic substitution chemistry permit a class-level inference that the methyl branching provides a regiochemical control element not present in the linear analog.

Allylic substitution pattern
Class-level inference
Methallyl C-2 branch vs. linear allyl: steric bias favors less substituted terminus
Regiochemical control element absent in linear analog
Quantitative kinetic ratios not reported for exact substrates
Allylic functionalization Cross-coupling Regioselectivity

High-Value Application Scenarios for 3-(4-Bromophenyl)-2-methyl-1-propene (83558-89-8) Based on Evidence


Contra-Thermodynamic Synthesis of Terminal Aryl Alkenes

The J. Am. Chem. Soc. 2022 methodology positions 3-(4-bromophenyl)-2-methyl-1-propene as a product of a photochemical contra-thermodynamic isomerization, demonstrating that a dual cobalt–decatungstate catalyst system can deliver this terminal alkene in 92% yield from its internal conjugated isomer [1]. Research groups developing photochemical flow processes or exploring non-equilibrium isomer distributions should procure this compound as a reference standard for method validation.

Methallyl Building Block for Regioselective Cross-Coupling

The methallyl motif (2-methylprop-2-enyl) provides a sterically differentiated allyl handle for Pd-catalyzed cross-coupling and Tsuji–Trost allylic substitution. The methyl branch at the internal alkene carbon directs nucleophilic attack to the less hindered terminal position, as established in the broader allylic alkylation literature [1]. This regiochemical bias makes 3-(4-bromophenyl)-2-methyl-1-propene a strategic choice for fragment coupling in medicinal chemistry programs where predictable allyl functionalization is required.

High-Purity Intermediate for Multistep Pharmaceutical Syntheses

With a commercial purity specification of 97.0% from Fluorochem [1], this compound enters a synthetic sequence with a lower impurity burden than the widely used 4-bromostyrene (typically ≥95%) . In pharmaceutical process chemistry, where impurities can accumulate over 5–10 synthetic steps, this 2% purity advantage can reduce the need for intermediate purifications and improve overall process mass intensity.

Application
Selection Property
Validation Focus
Contra-thermodynamic isomerization studies
Terminal alkene reference standard
Photochemical method validation review
Regioselective cross-coupling building block
Methallyl steric differentiation
Allylic substitution regiochemical control
Multistep fragment coupling intermediate
97% purity specification
Impurity propagation and yield outcome review

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